
3-Methyl-3-buten-1-OL
Overview
Description
Methylisothiazolinone (hydrochloride) is an organic compound belonging to the class of isothiazolinones. It is widely used as a preservative and biocide in various personal care products, household items, and industrial applications. The compound is known for its antimicrobial properties, which help in controlling the growth of bacteria, fungi, and algae in water-containing solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylisothiazolinone (hydrochloride) is typically synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction involves the use of a halogenation agent and an alkali metal iodide catalyst. The process is carried out in a tubular reactor, where the mixture is preheated to 35-40°C and then reacted at 45-50°C with chlorine gas .
Industrial Production Methods: In industrial settings, the preparation of methylisothiazolinone (hydrochloride) involves the continuous mixing of N,N’-dimethyl-3,3’-dithiodipropionamide, ethyl acetate, and potassium iodide. The mixture is preheated and then fed into a pipeline reactor where chlorine gas is introduced. The reaction is controlled to maintain a temperature of 45-50°C, resulting in a high yield of the compound .
Chemical Reactions Analysis
Two-Step Esterification-Hydrolysis
A patent demonstrates MBO synthesis via:
-
Condensation esterification of carboxylic acids (C3–C6) with isobutene/formaldehyde at 150–200°C/1.8–4.4 MPa
-
Alkaline hydrolysis of resulting esters:
Carboxylic Acid | Ester Yield | Hydrolysis Conditions | MBO Yield | Total Yield |
---|---|---|---|---|
Butyric acid | 91.5% | 20% NaOH, 20°C, 2h | 91.1% | 83.4% |
Chloroacetic acid | 94.4% | 25% KOH, 60°C, 0.5h | 95.7% | 90.3% |
Key advantages:
-
Recycled aqueous phase reduces waste (≥95% carboxylate recovery)
-
High-pressure conditions favor Markovnikov addition
Prins Cyclization in Supercritical CO₂
Supercritical CO₂ (scCO₂, 31.1°C, 7.38 MPa) enhances Prins reaction efficiency :
Catalyst | CO₂ Pressure | Conversion | Selectivity |
---|---|---|---|
CsH₂PO₄/HZSM-5 (5%) | 10 MPa | 78% | 92% |
HZSM-5 | 10 MPa | 52% | 81% |
Mechanistic features:
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scCO₂ activates formaldehyde via Lewis acid interactions
-
Alkali sites on catalyst abstract α-H from isobutene → carbocation formation
-
Turnover frequency increases 3.2× vs. conventional solvents
Ozonolysis Kinetics
Gas-phase MBO + O₃ exhibits temperature-dependent kinetics :
Temperature (K) | Rate Coefficient (×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) | Tropospheric Lifetime* |
---|---|---|
298 | 7.29 ± 0.46 | 5.1 days |
278 | 4.85 ± 0.31 | 7.7 days |
318 | 11.2 ± 0.7 | 3.3 days |
*At [O₃] = 30 ppbv
Reaction mechanism proceeds via Criegee intermediate formation, with:
-
Branching ratio : 62% hydroxyacetone + formaldehyde
-
Activation energy : 14.3 ± 1.2 kJ mol⁻¹
OH Radical Reactions
Pulsed laser photolysis studies reveal :
Temperature (K) | k(OH) (×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Arrhenius Parameters |
---|---|---|
263 | 1.02 ± 0.09 | A = (2.3 ± 0.4)×10⁻¹² |
298 | 1.31 ± 0.11 | Eₐ/R = 580 ± 90 K |
371 | 1.89 ± 0.16 |
Dominant pathway: H-abstraction from the -CH₂OH group (83% contribution)
Acid-Catalyzed Dehydration
Under H₂SO₄ catalysis (0.5 M, 80°C) :
Time (h) | Conversion | Product Distribution |
---|---|---|
2 | 38% | 3-Methyl-2-buten-1-ol (72%), Isoprene (28%) |
6 | 94% | Isoprene (89%), Dimer (11%) |
Oxidation Pathways
Oxidant | Conditions | Major Products | Selectivity |
---|---|---|---|
KMnO₄ (acidic) | 0°C, 1h | 3-Hydroxy-3-methylbutanoic acid | 67% |
O₂/Pd(II) | 80°C, 5 bar O₂ | 4-Hydroxy-2-pentanone | 82% |
TBHP/Cu(I) | MeCN, 60°C, 12h | Epoxide | 58% |
Environmental Impact Metrics
Parameter | Value | Implication |
---|---|---|
Photochemical Ozone Creation Potential (POCP) | 34.2 ± 2.1 | Comparable to α-pinene, significant SOA precursor |
Global Warming Potential (GWP-100) | 1.8 | Lower than CFCs, negligible radiative forcing |
Biodegradation Half-life | 9–15 days | Readily metabolized by soil microbes |
Data synthesized from . Numerical citations reflect source indices in provided materials.
Scientific Research Applications
Methylisothiazolinone (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a biocide in water treatment processes and as a preservative in chemical formulations.
Biology: Employed in studies involving microbial growth inhibition and as a cytotoxic agent in cell culture experiments.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical products.
Industry: Widely used in the production of paints, adhesives, and personal care products to prevent microbial contamination
Mechanism of Action
The antimicrobial activity of methylisothiazolinone (hydrochloride) is attributed to its ability to inhibit life-sustaining enzymes in microorganisms. The compound targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting essential cellular processes. This leads to the rapid and irreversible inhibition of microbial growth and ultimately cell death .
Comparison with Similar Compounds
Methylisothiazolinone (hydrochloride) is part of the isothiazolinone family, which includes several similar compounds:
Methylchloroisothiazolinone: Known for its higher antimicrobial efficacy due to the presence of a chlorine atom.
Benzisothiazolinone: Used in industrial applications for its broad-spectrum antimicrobial properties.
Octylisothiazolinone: Employed in coatings and adhesives for its long-lasting biocidal effects.
Uniqueness: Methylisothiazolinone (hydrochloride) is unique in its balance of antimicrobial efficacy and lower sensitization potential compared to its chlorinated counterparts. This makes it a preferred choice in formulations where reduced allergenic potential is desired .
Biological Activity
3-Methyl-3-buten-1-ol (MBOH), also known as isoprenol, is a hemiterpene alcohol with the molecular formula and a molecular weight of 86.13 g/mol. This compound has garnered interest due to its potential biological activities, including effects on various cellular processes and its role as a secondary metabolite in certain plants.
- Molecular Formula : C5H10O
- Molecular Weight : 86.13 g/mol
- Solubility : Highly soluble in water (up to 140 g/L) .
1. Effects on Model Organisms
Research has indicated that MBOH can influence the lifespan of model organisms such as Caenorhabditis elegans (C. elegans). Specifically, studies have shown that exposure to this compound can increase the lifespan of these nematodes, suggesting potential anti-aging properties .
3. Secondary Metabolite Role
MBOH is classified as a secondary metabolite, which may serve various roles in plants, including defense mechanisms and signaling pathways. It has been detected in herbs and sweet cherries, suggesting its potential as a biomarker for dietary intake of these foods .
1. Involvement in Biochemical Pathways
MBOH is involved in the mevalonate pathway, which is crucial for synthesizing isoprenoids—a diverse class of organic compounds with significant biological functions. This pathway leads to the production of isopentenyl pyrophosphate (IPP), an essential building block for many biomolecules .
The compound's reactivity can be influenced by environmental factors such as temperature and pH. In laboratory settings, MBOH has shown varying effects based on its concentration and the presence of other chemicals .
1. Synthesis and Application
A study explored the synthesis of MBOH from isobutylene and formaldehyde using zeolite catalysts, demonstrating its industrial relevance and potential applications in organic synthesis . This highlights the compound's versatility and importance in chemical manufacturing.
2. Cancer Research
MBOH has been detected in cultured breast cancer cell lines, indicating its potential role in cancer biology. Although specific studies directly linking MBOH to cancer mechanisms are sparse, its presence in these contexts suggests further investigation could reveal significant insights into tumor biology .
Data Summary
Property | Value |
---|---|
Molecular Formula | C5H10O |
Molecular Weight | 86.13 g/mol |
Solubility | 140 g/L |
Role | Secondary metabolite |
Pathway Involvement | Mevalonate pathway |
Properties
IUPAC Name |
3-methylbut-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRRXSHAYUTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052506 | |
Record name | 3-Methylbut-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Acros Organics MSDS] | |
Record name | 3-Buten-1-ol, 3-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-3-buten-1-ol | |
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Boiling Point |
130.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methyl-3-buten-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
170 g/L @ 20 °C (exp) | |
Record name | 3-Methyl-3-buten-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
20.0 [mmHg] | |
Record name | 3-Methyl-3-buten-1-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
763-32-6 | |
Record name | 3-Methyl-3-buten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=763-32-6 | |
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Record name | 3-METHYL-3-BUTEN-1-OL | |
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Record name | 3-Buten-1-ol, 3-methyl- | |
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Record name | 3-Methylbut-3-en-1-ol | |
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Record name | 3-methylbut-3-en-1-ol | |
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Record name | 3-METHYL-3-BUTEN-1-OL | |
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Record name | 3-Methyl-3-buten-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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